molecular formula C18H16N2O2S B13869915 phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate

phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate

Cat. No.: B13869915
M. Wt: 324.4 g/mol
InChI Key: VWAWYYXGCXPKOI-UHFFFAOYSA-N
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Description

Phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate

InChI

InChI=1S/C18H16N2O2S/c1-2-17-20-16(12-23-17)13-8-10-14(11-9-13)19-18(21)22-15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,19,21)

InChI Key

VWAWYYXGCXPKOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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